
2-Fluoro-3,6-dimethylbenzenesulfonamide
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Overview
Description
2-Fluoro-3,6-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide characterized by a fluorine atom at the ortho-position (C2) and methyl groups at the meta-positions (C3 and C6) relative to the sulfonamide group (-SO₂NH₂). This structural motif combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which influence its electronic properties, solubility, and reactivity. Sulfonamides are widely explored in medicinal chemistry, catalysis, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-dimethylbenzenesulfonamide typically involves the sulfonation of 2-fluoro-3,6-dimethylbenzene. One common method is the reaction of 2-fluoro-3,6-dimethylbenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions usually require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-3,6-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Features
Key Analogs :
4-tert-Butyl-2,6-dimethylbenzenesulfonamide (–4): Substituents: tert-Butyl (C4), methyl (C2 and C6), sulfonamide (C1). Steric bulk from the tert-butyl group enhances steric protection at C4, reducing undesired side reactions during condensation with aldehydes.
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): A "double" sulfonamide with fluorine at C4 of one benzene ring and methyl groups at C2 and C3 of the other.
2-Fluoro-3,6-dimethylbenzenesulfonamide (Target Compound):
- Fluorine at C2 withdraws electron density, increasing the sulfonamide group’s acidity (pKa reduction). Methyl groups at C3 and C6 provide steric shielding and moderate electron donation.
Comparative Table :
Physicochemical Properties
- Solubility :
- Thermal Stability :
- tert-Butyl analogs decompose at ~200°C, while fluorinated sulfonamides may exhibit higher thermal stability due to stronger C-F bonds.
Properties
Molecular Formula |
C8H10FNO2S |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-fluoro-3,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-5-3-4-6(2)8(7(5)9)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
HROFGUURRPKJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)N)F |
Origin of Product |
United States |
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